(3,4-Bis(methylthio)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Bis(methylthio)phenyl)propanoic acid is an organic compound with the molecular formula C11H14O2S2 and a molecular weight of 242.36 g/mol . This compound is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dimethylthiophenol with a suitable propanoic acid derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (3,4-Bis(methylthio)phenyl)propanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(3,4-Bis(methylthio)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(3,4-Bis(methylthio)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Bis(methylthio)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methylthio groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the propanoic acid moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethylthio)phenylacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
(3,4-Dimethylthio)benzoic acid: Contains a benzoic acid group instead of propanoic acid.
Uniqueness
(3,4-Bis(methylthio)phenyl)propanoic acid is unique due to the presence of both methylthio groups and a propanoic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O2S2 |
---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
3-[3,4-bis(methylsulfanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14O2S2/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) |
InChI Key |
HEUKGRQOCRIROR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CCC(=O)O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.